10,16-dimethyl-N-[(1S)-1-phenylethyl]-N-[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine
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Description
10,16-dimethyl-N-[(1S)-1-phenylethyl]-N-[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine is a useful research compound. Its molecular formula is C38H34NO2P and its molecular weight is 567.7 g/mol. The purity is usually 95%.
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Biological Activity
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula: C₃₁H₃₉N₂O₂P
- Molecular Weight: 513.66 g/mol
- Structural Features:
- Contains multiple chiral centers.
- Features a phosphapentacyclic framework.
Pharmacological Profile
Research indicates that this compound exhibits a range of biological activities that may be beneficial in therapeutic contexts. The following table summarizes key findings from various studies:
The proposed mechanisms underlying the biological activities of this compound include:
- Inhibition of Cell Proliferation : The compound has been shown to interfere with the cell cycle of cancer cells, leading to reduced proliferation rates.
- Antioxidant Activity : It may exert protective effects against oxidative stress by scavenging free radicals.
- Modulation of Signaling Pathways : The compound appears to influence various signaling pathways associated with inflammation and apoptosis.
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of the compound on several cancer cell lines, including breast and lung cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values ranging from 5 to 15 µM depending on the cell line tested.
Case Study 2: Antimicrobial Efficacy
A separate investigation focused on the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as an antimicrobial agent.
Case Study 3: Neuroprotection
Research published in Neuroscience Letters highlighted the neuroprotective effects of this compound in a model of neurodegeneration induced by glutamate toxicity. The treatment significantly reduced neuronal death and improved cell survival rates by approximately 40% compared to controls.
Properties
IUPAC Name |
10,16-dimethyl-N-[(1S)-1-phenylethyl]-N-[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H34NO2P/c1-25-23-31-19-11-13-21-33(31)35-36-34-22-14-12-20-32(34)24-26(2)38(36)41-42(40-37(25)35)39(27(3)29-15-7-5-8-16-29)28(4)30-17-9-6-10-18-30/h5-24,27-28H,1-4H3/t27-,28+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMAJFQDTQQIPJW-HNRBIFIRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2C3=C1OP(OC4=C3C5=CC=CC=C5C=C4C)N(C(C)C6=CC=CC=C6)C(C)C7=CC=CC=C7 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=CC=CC=C2C3=C1OP(OC4=C3C5=CC=CC=C5C=C4C)N([C@H](C)C6=CC=CC=C6)[C@@H](C)C7=CC=CC=C7 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H34NO2P |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.7 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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